1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide

Catalog No.
S12176232
CAS No.
M.F
C10H14N6O
M. Wt
234.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amin...

Product Name

1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

InChI

InChI=1S/C10H14N6O/c1-15-4-3-7(13-15)6-12-9-5-8(10(11)17)16(2)14-9/h3-5H,6H2,1-2H3,(H2,11,17)(H,12,14)

InChI Key

QCJWDWUVJJBRQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=NN(C(=C2)C(=O)N)C

1-Methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique pyrazole structure. This compound features two pyrazole rings connected by a methylamino group and a carboxamide functional group, which contributes to its potential biological activity. The molecular formula of this compound is C10H13N5OC_{10}H_{13}N_5O, and it has a molecular weight of 233.25 g/mol. The presence of multiple nitrogen atoms within the pyrazole rings suggests possible interactions with biological targets, making it an interesting candidate for pharmaceutical applications.

The chemical reactivity of 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic substitutions: The amine and carboxamide groups can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Condensation reactions: The carboxamide group can react with various electrophiles, leading to the formation of amides or esters.
  • Reduction reactions: The compound may undergo reduction, particularly at the carbonyl group of the carboxamide, potentially yielding amines or alcohols.

These reactions can be utilized to modify the compound for specific biological or chemical properties.

The synthesis of 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrazole ring: Starting materials such as hydrazine derivatives and carbonyl compounds can be reacted under acidic conditions to form the pyrazole structure.
  • Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate to introduce methyl groups at specific positions on the pyrazole ring.
  • Carboxamide formation: The final step often involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide moiety.

These methods allow for the efficient construction of the target compound while enabling variations in substituents for optimization.

The potential applications of 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide include:

  • Pharmaceutical development: Due to its anticipated biological activity, this compound could be developed into a drug candidate for treating cancer or inflammatory diseases.
  • Chemical research: As a versatile building block, it may serve as a precursor for synthesizing more complex molecules in medicinal chemistry.

Interaction studies involving 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide would likely focus on its binding affinity and selectivity towards biological targets such as enzymes or receptors. Techniques such as:

  • Molecular docking: This computational approach can predict how the compound interacts with target proteins, providing insights into its potential efficacy.
  • In vitro assays: Biological assays can be performed to evaluate the compound's effects on cell lines or isolated proteins.

These studies are essential for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol122431-37-2Contains trifluoromethyl group; potential for different biological activity due to fluorine substitution.
N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide2034305-15-0Incorporates a piperidine ring; may exhibit distinct pharmacological profiles.
3-Methyl-1-(phenyl)-1H-pyrazol-5-amines1131-18-6Features a phenyl substitution; known for various biological activities including anti-inflammatory effects.

Uniqueness

The uniqueness of 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide lies in its dual pyrazole structure and specific functional groups that may enhance its binding properties and biological activity compared to other similar compounds. This structural complexity could lead to novel mechanisms of action and therapeutic applications not observed in simpler derivatives.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.12290909 g/mol

Monoisotopic Mass

234.12290909 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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